6-Azido-N-beta-D-glucopyranosylhexanamide
Description
Overview of Azido-Functionalized Glycans and Glycoconjugates as Research Tools
The introduction of a small, abiotic chemical reporter group into biomolecules is a cornerstone of chemical biology. The azide (B81097) group (N₃) has emerged as a particularly effective reporter for studying glycans due to its key characteristics: it is virtually absent in biological systems, small in size, and chemically stable, yet it can undergo highly specific and efficient chemical reactions. nih.govwikipedia.org This strategy, known as metabolic glycan engineering (MGE), involves introducing a sugar analog containing an azide group to cells or organisms. researchgate.netrsc.org
Once introduced, these azido (B1232118) sugars are processed by the cell's own metabolic pathways and incorporated into glycoproteins and other glycoconjugates. nih.govresearchgate.net This effectively plants a chemical "handle" on the glycans. Researchers can then use this handle to attach a variety of probes for detection and analysis. For example, an azide on a cell-surface glycan can be reacted with a fluorescent probe for imaging, an affinity tag like biotin (B1667282) for isolation and proteomic analysis, or attached to a surface for studying carbohydrate-protein interactions. researchgate.netbritannica.com
Several types of azido sugars have been developed to probe different glycosylation pathways. researchgate.net For instance, N-azidoacetylmannosamine (ManNAz) is used to label sialic acids, while N-azidoacetylglucosamine (GlcNAz) and N-azidoacetylgalactosamine (GalNAz) are used for studying O-GlcNAc modification and mucin-type O-glycans. nih.govresearchgate.net The versatility of this approach has enabled researchers to visualize glycan expression in living organisms, identify specific glycoproteins, and better understand the roles of glycosylation in health and disease. researchgate.netinvent.org
Significance of 6-Azido-N-beta-D-glucopyranosylhexanamide as a Bioorthogonal Probe
This compound is a synthetic monosaccharide analog designed for the study of N-linked glycosylation. Its structure consists of a β-D-glucopyranosylamine core, which can be recognized by enzymes in the glycosylation pathway. The key features are the azide group (N₃) attached to a six-carbon hexanamide (B146200) linker, which is in turn connected to the anomeric nitrogen of the glucose sugar. This specific design imparts its utility as a bioorthogonal probe.
The primary significance of this compound lies in its role as a metabolic precursor. It is taken up by cells and, due to its structural similarity to natural N-acetylglucosamine (GlcNAc) precursors, can be incorporated into N-glycan structures. The hexanamide linker provides spacing and flexibility, potentially influencing its recognition and processing by cellular enzymes.
Once incorporated, the terminal azide group serves as a bioorthogonal chemical handle. It does not interfere with the biological system but provides a specific site for covalent modification through two main types of reactions: the Staudinger ligation and azide-alkyne cycloadditions ("click chemistry"). nih.govwikipedia.org These reactions allow for the attachment of reporter molecules, enabling researchers to:
Visualize Glycans: By "clicking" a fluorescent dye onto the azide, scientists can track the location and dynamics of N-linked glycans in living cells and organisms. brown.edu
Identify Glycoproteins: Attaching an affinity tag like biotin allows for the selective isolation of glycoproteins that have incorporated the azido sugar. These proteins can then be identified using mass spectrometry, providing a snapshot of the N-glycoproteome. nih.gov
Study Glycan Dynamics: Pulse-chase experiments with the azido sugar can reveal information about the synthesis, trafficking, and turnover of N-glycans.
While the azide group is a powerful tool, it is important to note that its larger size compared to a hydroxyl group can sometimes affect enzymatic processing. acs.orgnih.gov However, for many pathways, including the incorporation into N-glycans, azido sugars are well-tolerated, making compounds like this compound invaluable for glycobiology research. nih.gov
| Feature | Staudinger Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reactants | Azide + Triarylphosphine | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne (B158145) |
| Key Reagent | Phosphine (B1218219) | Copper(I) Catalyst | Cyclooctyne (e.g., DBCO) |
| Toxicity Concern | Low | Copper toxicity can be a concern for living cells | Low |
| Reaction Rate | Slower (k ≈ 10⁻³ M⁻¹s⁻¹) nih.gov | Fast | Very Fast |
| Primary Use | Glycoproteomics, Labeling in cell lysates | Bioconjugation, Labeling fixed cells or in vitro | Live-cell and in vivo imaging |
Historical Context and Evolution of Azide-Tagging Strategies in Biological Systems
The concept of using azides as chemical tags in biological systems is rooted in the development of bioorthogonal chemistry, a term coined by Dr. Carolyn R. Bertozzi in 2003. wikipedia.orgbritannica.cominvent.org This field describes chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org
The journey began with the adaptation of a classic chemical reaction: the Staudinger reaction, first described by Hermann Staudinger in the early 20th century. nih.govmerckmillipore.com In 2000, the Bertozzi group modified this reaction into what is now known as the Staudinger ligation . wikipedia.orgnih.gov They engineered a triarylphosphine reagent that, upon reacting with an azide, would form a stable amide bond, effectively "ligating" the two molecules. wikipedia.orgthermofisher.com This was the first truly bioorthogonal reaction pair and enabled the labeling of azido-sugar-modified glycans on living cells. nih.gov
While groundbreaking, the Staudinger ligation had relatively slow reaction kinetics. nih.gov The next major leap came from the work of Karl Barry Sharpless and Morten Meldal on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." britannica.comnih.gov This reaction is incredibly efficient and specific, forming a stable triazole linkage. nih.govspringernature.com However, the requirement for a copper catalyst, which is toxic to living cells, initially limited its use to in vitro or ex vivo applications. wikipedia.orgthermofisher.com
To overcome the toxicity issue for live-cell imaging, Bertozzi's lab developed strain-promoted azide-alkyne cycloaddition (SPAAC) , also known as copper-free click chemistry. wikipedia.org This innovation utilized a strained cyclooctyne molecule (such as DBCO) that reacts rapidly with azides without the need for a metal catalyst. wikipedia.org This breakthrough made it possible to perform click chemistry on glycans in living organisms, from cells to zebrafish and mice, revolutionizing the ability to study glycobiology in its native context. invent.org The development of these azide-tagging strategies was recognized with the 2022 Nobel Prize in Chemistry, awarded to Carolyn R. Bertozzi, Morten Meldal, and K. Barry Sharpless. britannica.cominvent.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H22N4O6 |
|---|---|
Molecular Weight |
318.33 g/mol |
IUPAC Name |
6-azido-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide |
InChI |
InChI=1S/C12H22N4O6/c13-16-14-5-3-1-2-4-8(18)15-12-11(21)10(20)9(19)7(6-17)22-12/h7,9-12,17,19-21H,1-6H2,(H,15,18)/t7-,9-,10+,11-,12-/m1/s1 |
InChI Key |
ICVUOQRXOAMGNZ-DVYMNCLGSA-N |
Isomeric SMILES |
C(CCC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CCN=[N+]=[N-] |
Canonical SMILES |
C(CCC(=O)NC1C(C(C(C(O1)CO)O)O)O)CCN=[N+]=[N-] |
Origin of Product |
United States |
Applications in Bioorthogonal Chemistry and Glycoconjugate Engineering
Fundamental Principles of Bioorthogonal Ligation with Azido-Glucopyranosyl Derivatives
Bioorthogonal ligation refers to any chemical reaction that can occur inside of a living system without interfering with native biochemical processes. The azide (B81097) group of 6-Azido-N-beta-D-glucopyranosylhexanamide is a key functional group for several such reactions. mdpi.com
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Azido-Sugar Functionalization
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used bioorthogonal reaction. This reaction involves the formation of a stable triazole ring from an azide and a terminal alkyne, catalyzed by copper(I) ions. nih.gov In the context of azido-sugar functionalization, the azide group on a derivative like this compound can react with an alkyne-modified biomolecule.
The general mechanism of CuAAC involves the coordination of the copper(I) catalyst to the alkyne, which lowers the pKa of the terminal proton and facilitates the formation of a copper acetylide. This intermediate then reacts with the azide in a stepwise manner to form the 1,4-disubstituted triazole product. nih.gov The reaction is highly specific, rapid, and can be performed under mild, aqueous conditions, making it suitable for biological applications. beilstein-journals.orgjenabioscience.com The use of copper(I)-stabilizing ligands can further enhance the reaction rate and prevent catalyst degradation. mdpi.com
Table 1: Key Features of CuAAC in Azido-Sugar Functionalization
| Feature | Description |
| Reactants | Azide (e.g., from this compound) and a terminal alkyne. |
| Catalyst | Copper(I) ions, often generated in situ from a copper(II) salt and a reducing agent. jenabioscience.com |
| Product | A stable 1,4-disubstituted 1,2,3-triazole. nih.gov |
| Reaction Conditions | Typically performed in aqueous solutions at or near room temperature. beilstein-journals.org |
| Advantages | High efficiency, high selectivity, and biocompatibility. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
A significant advancement in bioorthogonal chemistry is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). magtech.com.cn This reaction eliminates the need for a cytotoxic copper catalyst, making it more suitable for in vivo applications. SPAAC utilizes a strained cyclooctyne (B158145), which possesses a high degree of ring strain. This inherent strain energy is released upon reaction with an azide, driving the cycloaddition forward without the need for a catalyst. magtech.com.cn
When this compound is used in SPAAC, its azide group readily reacts with a cyclooctyne-modified target molecule to form a stable triazole linkage. uu.nl The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne, with various derivatives being developed to optimize reactivity and stability. magtech.com.cnnih.gov This method has proven effective for labeling biomolecules in living cells and organisms. nih.gov
Staudinger Ligation and Related Azide-Specific Reactions
The Staudinger ligation is another powerful bioorthogonal reaction that involves the reaction of an azide with a specifically engineered phosphine (B1218219). sigmaaldrich.com This reaction results in the formation of a stable amide bond. researchgate.net In its classic form, the reaction proceeds through an aza-ylide intermediate, which is then trapped intramolecularly to form the amide linkage, releasing phosphine oxide as a byproduct. sigmaaldrich.com
A "traceless" version of the Staudinger ligation has also been developed, where the phosphine reagent is designed to be excised after the ligation, leaving no residual atoms at the ligation site. researchgate.netnih.gov The Staudinger ligation is highly chemoselective and proceeds under mild conditions, making it a valuable tool for modifying biomolecules. kiesslinglab.com The reaction between an azido-sugar like this compound and a phosphine-tagged protein or lipid can be used to form stable glycoconjugates. kiesslinglab.com
Engineering of Glycoconjugates Bearing this compound Motifs
The bioorthogonal reactions described above provide a powerful toolkit for the engineering of complex glycoconjugates. By incorporating this compound or similar azido-sugars into biological systems, researchers can then use click chemistry or the Staudinger ligation to attach these sugar motifs to other molecules of interest.
Site-Specific Derivatization of Proteins and Lipids with Azide Tags
One of the key applications of these methods is the site-specific derivatization of proteins and lipids. nih.gov By introducing an alkyne or cyclooctyne group at a specific location on a protein or lipid, and then treating it with this compound, a glycosidic linkage can be formed at that precise site. This allows for the creation of homogenous glycoproteins and glycolipids with well-defined structures.
This approach has been used to study the effects of glycosylation on protein folding, stability, and function. nih.gov Furthermore, the attachment of glycans to lipids can be used to create synthetic glycolipids for studying their roles in cell signaling and recognition events.
Table 2: Comparison of Bioorthogonal Ligation Methods for Glycoconjugate Engineering
| Ligation Method | Catalyst Required | Key Intermediate | Final Linkage | Suitability for Live Cells |
| CuAAC | Copper(I) | Copper acetylide | 1,2,3-Triazole | Limited by copper toxicity |
| SPAAC | None | Strained cyclooctyne | 1,2,3-Triazole | High |
| Staudinger Ligation | None | Aza-ylide | Amide | High |
Construction of Complex Glycan Structures through Azide-Mediated Ligation
Beyond the attachment of single sugar units, azide-mediated ligation strategies can be employed for the synthesis of more complex glycan structures. nih.gov By using building blocks containing both an azide and an alkyne (or cyclooctyne), iterative ligation reactions can be performed to assemble oligosaccharides. This approach allows for the controlled and sequential addition of monosaccharide units to build up complex glycan chains with defined linkages and branching patterns. researchgate.net
This method provides a powerful alternative to traditional chemical and enzymatic synthesis of oligosaccharides, which can be challenging and time-consuming. nih.gov The ability to construct complex glycans with high precision is crucial for studying their roles in various biological processes, from cell-cell recognition to immune responses. nih.govmdpi.com
Advancements in Click-Chemistry-Based Probes and Detection Systems
The true power of incorporating this compound and similar azido (B1232118) sugars into glycoconjugates lies in their ability to be selectively detected and quantified. This is made possible through the development of specialized probes and detection systems that leverage the principles of click chemistry. These advancements have provided researchers with unprecedented tools to visualize, isolate, and measure the abundance of glycans in complex biological systems.
Development of Fluorescent and Affinity Tags for Azido-Glucopyranosyl Structures
A significant area of progress in the application of azido-sugar labeling has been the creation of a diverse toolbox of fluorescent and affinity tags. These tags are engineered to react specifically with the azide group introduced into glycans, thereby allowing for their detection and purification.
Fluorescent Tags:
Fluorescent tags are molecules that, upon excitation with a specific wavelength of light, emit light at a longer wavelength. When coupled to an alkyne or phosphine group, these tags can be covalently attached to azido-tagged glycans via click chemistry, enabling their visualization by techniques such as fluorescence microscopy and flow cytometry. nih.gov A variety of fluorescent dyes with different spectral properties have been adapted for this purpose, allowing for multicolor imaging experiments.
A notable advancement in this area is the development of "click-on" fluorogenic dyes. nih.gov These probes are designed to be non-fluorescent or weakly fluorescent until they react with an azide. nih.gov The click reaction, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a triazole ring that becomes part of the fluorophore's resonant system, thereby "switching on" its fluorescence. nih.gov This approach significantly improves the signal-to-noise ratio by minimizing background fluorescence from unreacted probes. nih.gov
Affinity Tags:
Affinity tags are small molecules that have a high and specific binding affinity for another molecule, often a protein. The most common affinity tag used in conjunction with azido-sugar labeling is biotin (B1667282). researchgate.net Biotin exhibits an exceptionally strong and specific interaction with the protein streptavidin. By using an alkyne- or phosphine-derivatized biotin probe, azido-tagged glycoconjugates can be labeled and subsequently enriched from complex biological samples using streptavidin-coated beads or surfaces. researchgate.netnih.gov This enrichment is a crucial step for subsequent analysis, such as mass spectrometry-based identification and quantification. nih.gov
Other affinity tags, such as those based on the His-tag system which utilizes the affinity of a polyhistidine sequence for nickel or cobalt ions, have also been explored. abcam.comresearchgate.net These tags can be incorporated into probes for click chemistry, offering alternative strategies for the purification of azido-labeled biomolecules. sb-peptide.comchemrxiv.org
The table below summarizes some of the key tags developed for the detection of azido-glucopyranosyl structures.
| Tag Type | Specific Example | Detection/Purification Principle | Key Advantage |
| Fluorescent Tag | Alkyne-Fluorophore Conjugates | Covalent attachment via CuAAC or SPAAC for fluorescence detection. | Enables direct visualization of tagged molecules in cells and tissues. |
| Fluorogenic Tag | "Click-on" Dyes (e.g., Coumarin-based) | Becomes fluorescent only after reacting with the azide group. nih.gov | Low background signal, leading to high signal-to-noise ratio. nih.gov |
| Affinity Tag | Alkyne-Biotin | High-affinity binding of biotin to streptavidin for enrichment. nih.gov | Highly specific and strong interaction allows for efficient purification. |
| Affinity Tag | His-tag Probes | Chelation of the polyhistidine tag to immobilized metal ions (e.g., Ni2+). abcam.com | Provides an alternative purification strategy to the biotin-streptavidin system. |
Quantitative Analysis of Azido-Tagged Biomolecules Using Click Chemistry
Beyond qualitative visualization and isolation, a major goal of metabolic labeling with azido sugars is the quantitative analysis of glycoconjugates. Click chemistry has been instrumental in developing robust methods for this purpose, with mass spectrometry being the primary analytical platform. nih.govresearchgate.net
Mass Spectrometry-Based Quantification:
Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights. sigmaaldrich.com When coupled with click chemistry-based labeling, MS can be used to quantify the abundance of azido-tagged biomolecules. nih.govresearchgate.net In a typical workflow, azido-labeled glycoconjugates are reacted with a tag that facilitates their detection and quantification by MS.
One common strategy involves the use of isotopically labeled tags. nih.gov For instance, a "light" version of an alkyne-biotin tag (containing naturally abundant isotopes like ¹²C) and a "heavy" version (containing stable isotopes like ¹³C) can be synthesized. nih.gov By labeling two different biological samples with the light and heavy tags, respectively, the samples can be combined and analyzed by MS. The relative abundance of a specific glycoconjugate in the two samples can be determined by comparing the intensities of the corresponding light and heavy isotopic peaks in the mass spectrum. nih.gov
Click-MS for Targeted Proteomics:
A more advanced application is the "Click-MS" approach, which combines site-specific incorporation of an azido-unnatural amino acid into a protein of interest, followed by enrichment via click chemistry and subsequent quantitative analysis by mass spectrometry. tue.nltue.nl While this technique is primarily used for studying proteins, the underlying principles can be adapted for the analysis of glycoproteins that have been metabolically labeled with azido sugars. This method allows for the robust, single-step purification and identification of specific biomolecules from complex mixtures like cell lysates. tue.nl
The following table outlines key research findings in the quantitative analysis of azido-tagged biomolecules.
| Research Finding | Technique Used | Significance |
| Optimization of Azido-Sugar Incorporation | Metabolic labeling with Ac4ManNAz followed by MALDI-ToF MS analysis of tryptic peptides. nih.govresearchgate.net | Demonstrated the ability to monitor and optimize the concentration-dependent incorporation of azido-sugars into specific glycoproteins. nih.gov |
| Relative Quantification of Glycopeptides | Metabolic labeling with azido sugars, ligation to an isotopically labeled biotin tag, enrichment, and targeted mass spectrometry. nih.gov | Enabled the relative quantification of glycopeptides between different samples by comparing the mass shifts from the isotopic labels. nih.gov |
| Selective Enrichment of a Protein of Interest | Site-specific incorporation of p-azido-L-phenylalanine, copper-free click chemistry for enrichment, and quantitative mass spectrometry (Click-MS). tue.nltue.nl | Showcased a method for the selective enrichment and identification of a single protein of interest, a principle applicable to glycoprotein (B1211001) studies. tue.nl |
These advancements in probes and quantitative methods have transformed the study of glycoconjugates. By providing the tools to specifically tag, visualize, isolate, and quantify glycans modified with this compound and other azido sugars, researchers can now delve deeper into the complex roles of glycosylation in health and disease. researchgate.netnih.govfrontiersin.org
Investigations into Metabolic Incorporation and Cellular Glycosylation Pathways
Cellular Uptake and Intracellular Processing of 6-Azido-N-beta-D-glucopyranosylhexanamide
The entry of azido (B1232118) sugars into cells is a critical first step for their use in metabolic labeling. To enhance cell permeability, unnatural sugars like this compound are often chemically modified with acetyl groups, allowing them to readily pass through the cell membrane via passive diffusion. sigmaaldrich.com Once inside the cell, cytosolic carboxyesterases remove these acetyl groups, liberating the azido sugar. sigmaaldrich.com
Following deacetylation, the azido sugar is processed by the cell's natural glycan biosynthetic machinery. researchgate.net It is converted into the corresponding nucleotide-sugar donor, which can then be utilized by glycosyltransferases. nih.gov For instance, azido-derivatized N-acetylglucosamine (GlcNAc) analogs can be converted into UDP-GlcNAz. nih.gov This process allows the azido-functionalized sugar to be incorporated into various glycoconjugates, including glycoproteins and glycolipids, effectively tagging them with a bioorthogonal handle for subsequent detection. nih.govresearchgate.net The cellular uptake of nanoparticles, another area of active research, often occurs through endocytosis, a process influenced by the particle's physicochemical properties. nih.govnih.govrsc.org
Metabolic Labeling Strategies for Glycoproteins and Glycolipids
Metabolic oligosaccharide engineering using azido sugars is a powerful technology for labeling glycans in living cells and organisms. nih.gov This approach enables the visualization of glycans and the enrichment of specific types of glycoproteins for proteomic analysis. researchgate.netnih.gov The core principle involves introducing an azide (B81097) group, an abiotic functional group, into glycans. nih.gov
Once the azido sugar is incorporated into glycoconjugates, the azide moiety serves as a chemical handle for covalent tagging with probes. researchgate.net This tagging is achieved through highly specific and bioorthogonal reactions, such as the Staudinger ligation with phosphine (B1218219) reagents or the strain-promoted [3+2] cycloaddition with cyclooctynes ("click chemistry"). researchgate.netnih.gov These reactions can be used to attach a variety of molecules, including imaging probes for microscopy and flow cytometry, or epitope tags for enrichment and subsequent proteomic identification. researchgate.net
Table 1: Overview of Metabolic Labeling Strategies
| Strategy | Description | Key Features | Applications |
|---|
| Metabolic Oligosaccharide Engineering | Cells are fed azido sugars which are incorporated into glycans by the cell's biosynthetic machinery. nih.gov | - Enables labeling in living systems. nih.gov
Azido sugar reporters have proven invaluable for tracing the intricate pathways of glycan biosynthesis and their subsequent trafficking through cellular compartments. By feeding cells with azido sugar precursors, researchers can follow their metabolic conversion and incorporation into glycans within the secretory pathway. researchgate.net This allows for the monitoring of the glycosylation process itself. sigmaaldrich.com
The ability to visualize these tagged glycoconjugates provides insights into their localization and movement within the cell. nih.gov For example, this technique has been used to image membrane-associated glycans, offering a window into the dynamic nature of the cell surface glycome. chemilyglycoscience.com The temporal and spatial distribution of specific glycan structures can be tracked, shedding light on their roles in various cellular processes.
A significant application of metabolic labeling with azido sugars is the identification and profiling of glycosylation sites on proteins. researchgate.net After incorporating the azido sugar and tagging it with an enrichment handle like biotin, the modified glycoproteins can be selectively isolated from complex cellular lysates. researchgate.net
Subsequent analysis using mass spectrometry allows for the identification of the specific proteins that have been glycosylated, as well as the precise sites of glycan attachment. researchgate.net This glycoproteomic approach has been instrumental in expanding our knowledge of the extent and diversity of protein glycosylation. researchgate.net It provides a powerful tool for comparing glycosylation patterns between different cell types or under different physiological conditions.
Substrate Promiscuity and Specificity of Glycosyltransferases Towards Azido-Functionalized Donors
The successful incorporation of azido sugars into glycans relies on their acceptance by glycosyltransferases, the enzymes responsible for catalyzing the formation of glycosidic bonds. rndsystems.com While these enzymes are highly specific for their natural substrates, many exhibit a degree of promiscuity, allowing them to recognize and utilize modified sugar donors, including those bearing an azido group. nih.gov However, the introduction of a bulky and electronically distinct azide group in place of a hydroxyl group can significantly impact enzyme recognition and catalytic efficiency. nih.govnih.gov The tolerance of glycosyltransferases for these modifications is not universal and is highly dependent on the specific enzyme and the position of the azide substitution. nih.govresearchgate.net
Table 2: Factors Influencing Glycosyltransferase Acceptance of Azido Sugars
| Factor | Impact on Acceptance | Rationale |
|---|---|---|
| Position of Azido Group | Primary carbons are more readily accepted than secondary carbons. nih.govnih.gov | Azides on secondary carbons cause greater steric hindrance within the enzyme's active site. nih.govnih.gov |
| Enzyme Specificity | Varies greatly among different glycosyltransferases. researchgate.net | The active site architecture and flexibility differ between enzymes. |
| Structure of the Azido Sugar | The overall conformation of the sugar can influence binding. | Proper orientation in the active site is crucial for catalysis. |
O-GlcNAc Transferase (OGT) is a crucial enzyme that modifies nucleocytoplasmic proteins with a single N-acetylglucosamine (O-GlcNAc) moiety. harvard.edunih.gov OGT has been shown to exhibit surprising tolerance for modifications on its sugar donor, UDP-GlcNAc. nih.gov This promiscuity extends to azido-glucopyranosyl derivatives.
Studies have demonstrated that OGT can transfer 2-azido-2-deoxy-D-glucose (GlcAz) from its corresponding UDP-sugar donor onto proteins both in vitro and in living cells. nih.gov Feeding cells with a peracetylated form of GlcAz (AcGlcAz) leads to the OGT-dependent modification of nuclear and cytoplasmic proteins with O-GlcAz. nih.govresearchgate.net This finding highlights OGT's catalytic flexibility and provides a valuable tool for studying the dynamics of O-GlcNAcylation. nih.gov
The position of the azido group on the sugar ring has a profound effect on its acceptance by glycosyltransferases. researchgate.net Research using glycosidases as model enzymes, which share mechanistic similarities with glycosyltransferases, has provided quantitative insights into this phenomenon. nih.govnih.govacs.org
These studies have consistently shown that azides located at primary carbons (e.g., the 6-position of a hexose) are more readily accommodated by enzymes than those at secondary carbons (e.g., the 2-, 3-, or 4-positions). nih.govnih.gov Azides at secondary positions often lead to poor processing or complete lack of recognition by the enzymes. nih.govnih.gov This is attributed to the significant steric and electronic disruption caused by the azide group within the constrained environment of the enzyme's active site. nih.gov Therefore, careful consideration of the azide's position is crucial when designing azido sugar probes for metabolic labeling studies to ensure they are representative of their natural counterparts. nih.govresearchgate.net
Role in Enzyme Mechanism Elucidation and Carbohydrate Active Enzyme Studies
Evaluation of 6-Azido-N-beta-D-glucopyranosylhexanamide as an Enzyme Substrate or Inhibitor
This compound and structurally related azido (B1232118) sugars are valuable tools for probing the function of carbohydrate-active enzymes, particularly glycoside hydrolases (GHs). The evaluation of these compounds as either substrates or inhibitors provides critical insights into enzyme specificity and catalytic mechanisms. The azide (B81097) group, being a bioorthogonal chemical reporter, allows for the tracking and detection of glycans in biological systems. nih.govresearchgate.net
A key consideration is how well an azide-substituted sugar mimics its natural hydroxyl counterpart. nih.gov Studies on a wide range of glycosidases have shown that the introduction of an azido group, especially at the 6-position of glucose, is often tolerated, but typically with a significant impact on catalytic efficiency. nih.govacs.org For many β-glucosidases, 6-azido-6-deoxy-glucose derivatives are processed, but with kcat/KM values substantially lower than for the natural substrate. For instance, a comprehensive screening of a glycosidase library revealed that only 19% of the active enzymes could cleave a 6-azido-glucose substrate with a catalytic efficiency greater than 20% of that for the unmodified glucose substrate. nih.gov The majority of the enzymes showed less than 5% of the activity observed with the parent substrate. nih.gov This suggests that while the molecule can bind to the active site, the azido group hampers the catalytic process, often positioning the compound as a weak substrate or a competitive inhibitor. nih.gov
In the context of glycosyltransferases, such as O-GlcNAc Transferase (OGT), azido sugars have been shown to act as substrates. For example, 6-azido-6-deoxy-glucose can be metabolically incorporated into proteins by OGT, demonstrating the enzyme's promiscuity. nih.gov This capability allows researchers to label and identify glycosylated proteins within a cellular environment. nih.gov However, the efficiency of these unnatural substrates is often lower than their natural counterparts, a factor that must be considered when interpreting results from metabolic labeling experiments. acs.org
Impact of Azido Group Substitution on Enzyme Kinetics and Catalysis
The substitution of a hydroxyl group with an azido group at the C6 position of a glucopyranoside can profoundly affect enzyme kinetics and the catalytic cycle. The azide is bulkier and possesses different electronic properties than a hydroxyl group, which can disrupt the precise interactions required for efficient catalysis. nih.govwikipedia.org
Glycoside hydrolases from different families exhibit significant variation in their ability to recognize and process azide-substituted sugars. nih.gov This differential recognition stems from the diverse architectures of their active sites. nih.gov A study comparing the activity of numerous β-glucosidases on 6-azido-glucosides found a wide spectrum of tolerance. nih.gov Some enzymes could accommodate the 6-azido substituent with moderate efficiency, while others were strongly inhibited. nih.gov
N-acetylhexosaminidases are generally even less accommodating of a 6-azido substitution than β-glucosidases. acs.org Data shows that very few of these enzymes can cleave a 6-azido N-acetylglucosamine (GlcNAc) substrate with a catalytic efficiency (kcat/KM) above 5% of that for the parent GlcNAc substrate. acs.org This highlights that the impact of the azido group is context-dependent, relying on the specific enzyme family and the intricate network of hydrogen bonds and steric contacts within the active site. The data underscores that results obtained with azido-modified sugars should be interpreted cautiously, as they may not fully represent the behavior of the natural substrate. acs.org
Table 1: Relative Catalytic Efficiency of Glycosidases with Azido-Substituted Sugars
| Enzyme Type | Substrate | Position of Azido Group | Percentage of Enzymes with kcat/KM > 20% of Parent Substrate | Percentage of Enzymes with kcat/KM < 5% of Parent Substrate | Reference |
|---|---|---|---|---|---|
| β-Glucosidases | Glc-MU | C6 | 19% | ~66% | nih.gov |
| N-acetylhexosaminidases | GlcNAc-MU | C6 | <1% (only 2 enzymes >5%) | >90% | acs.org |
The tolerance of an enzyme's active site to an azide moiety is a critical factor determining whether the modified sugar will act as a substrate or an inhibitor. nih.gov The active sites of enzymes are highly organized environments, often located in a cleft, where amino acid residues are precisely positioned to bind substrates and facilitate catalysis. nih.govwikibooks.org The replacement of a C6-hydroxyl group with a larger azide group can lead to steric clashes or disrupt crucial hydrogen bonding networks necessary for optimal substrate positioning. researchgate.net
Enzymes with more open and flexible active sites may show greater tolerance for such modifications. researchgate.net However, even if binding occurs, the catalytic step may be impaired. The catalytic mechanism of many glycoside hydrolases involves precise protonation of the glycosidic oxygen by a general acid catalyst and nucleophilic attack at the anomeric carbon. cazypedia.orgsfu.ca A misaligned substrate due to the bulky azido group can increase the distance between the substrate and catalytic residues, thereby reducing the reaction rate. In cases where the enzyme cannot accommodate the azide group at all, the compound will fail to bind and will not act as either a substrate or an inhibitor.
Crystallographic and Spectroscopic Studies of Enzyme-Azido-Glycan Complexes
Structural and spectroscopic techniques are indispensable for understanding the molecular details of how enzymes interact with azido-glycans. unibas.it
X-ray crystallography provides high-resolution snapshots of ligands bound within enzyme active sites. sfu.ca These structures can reveal how the enzyme accommodates the azido-glycan, detailing the specific hydrogen bonds, hydrophobic interactions, and van der Waals contacts. nih.gov Such studies have shown that ligand binding often induces conformational changes in the enzyme, a concept known as "induced fit". frontiersin.orgnih.govdigitellinc.com These changes can range from minor side-chain rearrangements to large-scale movements of loops or domains that close over the active site. researchgate.netresearchgate.net
For example, studies on various enzymes have demonstrated that the binding of a ligand can trigger rearrangements in the active site to achieve a catalytically competent state. nih.gov Comparing the crystal structures of an enzyme in its unbound (apo) state versus its complex with an azido-ligand can illuminate the specific conformational shifts required for binding. frontiersin.org This information is crucial for understanding the initial substrate recognition step of the catalytic cycle.
By analyzing the structure of an enzyme-azido-glycan complex, researchers can gain valuable insights into the enzyme's catalytic mechanism and the basis of its substrate specificity. researchgate.netacs.org The position of the azido-glycan relative to key catalytic residues (e.g., the catalytic nucleophile and general acid/base) can confirm their roles and provide clues about the transition state geometry. acs.org For instance, the structure might show that the azido group prevents the sugar from adopting the distorted conformation (such as a half-chair or boat) that is necessary for catalysis, thus explaining its inhibitory effect. acs.org
Spectroscopic methods, such as fluorescence spectroscopy and nuclear magnetic resonance (NMR), complement crystallographic data by providing information about the binding thermodynamics and kinetics in solution. nih.govmdpi.com Fluorescence quenching experiments, for example, can be used to determine the binding affinity (dissociation constant, Kd) of the azido-ligand to the enzyme. mdpi.com These combined structural and spectroscopic approaches provide a comprehensive picture of the enzyme-ligand interaction, which is fundamental for the rational design of specific inhibitors or for engineering enzymes with novel activities. nih.gov
Development of Advanced Research Tools and Methodologies Using Azido Glucopyranosyl Compounds
High-Throughput Screening Platforms for Enzyme Engineering
Engineering enzymes like glycosynthases for the synthesis of specific oligosaccharides has traditionally been hampered by the absence of effective high-throughput screening (HTS) methods. biorxiv.orgacs.org Azido-sugar substrates are central to new platforms that overcome these limitations, allowing for the rapid screening of vast enzyme libraries.
Directed evolution is a powerful technique for tailoring enzyme function, but it requires screening enormous libraries of mutant enzymes, often exceeding millions of variants. biorxiv.org In vivo assays using azido-sugar substrates have emerged as a transformative approach, linking an enzyme's activity directly to a selectable or screenable phenotype within a host cell, such as E. coli. biorxiv.orgacs.org
The process begins by generating a library of mutant glycosynthase genes, which are then expressed in host cells. biorxiv.org These cells are supplied with an activated azido-sugar donor and an acceptor sugar. biorxiv.org A key advantage of using glycosyl azides is that the azido (B1232118) moiety can be selectively conjugated to a reporter molecule, such as an alkyne-modified fluorophore, using bioorthogonal click chemistry reactions that are compatible with the intracellular environment. biorxiv.org Cells containing more efficient glycosynthase mutants will consume more of the azido-sugar substrate. This difference in intracellular azido-sugar concentration can be detected by reacting the remaining substrate with a membrane-permeable fluorescent probe. biorxiv.org This fluorescence signal allows for the rapid sorting of vast libraries (>10⁶ mutants) using Fluorescence-Activated Cell Sorting (FACS) to isolate cells expressing enzymes with enhanced activity. biorxiv.orgresearchgate.net This methodology has been successfully applied to identify novel fucosynthase mutants with increased activity for specific donor and acceptor sugars. acs.org
Table 1: Key Stages of In Vivo Directed Evolution of Glycosynthases with Azido-Sugar Substrates
| Stage | Description | Key Technique/Component | Purpose |
| 1. Library Generation | A large library of mutant glycosynthase genes is created using methods like error-prone PCR. | Molecular Biology | Introduce genetic diversity. |
| 2. Transformation | The gene library is introduced into an expression host, such as E. coli. | Electroporation / Heat Shock | Each cell expresses one enzyme variant. |
| 3. In Vivo Reaction | Cells are cultured and provided with an azido-sugar donor and an acceptor substrate. | Cell Culture | The enzymatic reaction occurs inside the cell. |
| 4. Fluorescent Labeling | A membrane-permeable alkyne-fluorophore is added, reacting with unconsumed azido-sugar via click chemistry. | Bioorthogonal Chemistry | Generate a fluorescence signal inversely proportional to enzyme activity. |
| 5. High-Throughput Sorting | Cells are sorted based on their fluorescence intensity. | Fluorescence-Activated Cell Sorting (FACS) | Isolate cells with the most active enzyme variants. |
| 6. Analysis & Iteration | Genes from the selected cells are isolated, sequenced, and used for further rounds of evolution. | DNA Sequencing | Identify beneficial mutations and improve the enzyme further. |
Fluorometric assays are a cornerstone of HTS due to their high sensitivity and suitability for automation. creative-enzymes.comnih.gov In the context of azido-sugars, these assays leverage the conversion of a non-fluorescent substrate into a fluorescent product, or vice versa, to quantify enzyme activity. creative-enzymes.com A powerful strategy involves a fluorescence-based approach using click chemistry for the selective detection of glycosyl azides. biorxiv.orgacs.org
This method is based on the distinct fluorescence intensity of the triazole product formed when a fluorophore reacts with an organic glycosyl azide (B81097) compared to an inorganic azide, which is a byproduct of the enzymatic reaction. acs.org This difference allows for the specific measurement of substrate consumption or product formation. The assay can be configured to detect the activity of glycosynthases that use azido sugars as donor substrates. acs.org The high sensitivity of fluorescence detection allows for the use of very small sample volumes and low substrate concentrations, making it a cost-effective and efficient method for screening large numbers of enzyme variants or potential inhibitors. nih.gov
Table 2: Example Fluorophores for Azido-Glycan Detection via Click Chemistry
| Fluorophore Class | Example Compound | Excitation (nm) | Emission (nm) | Key Feature |
| Coumarin | DBCO-Coumarin | ~405 | ~450 | Blue fluorescence, suitable for multiplexing. |
| Fluorescein | DBCO-FAM | ~495 | ~520 | Bright green fluorescence, widely used. |
| Rhodamine | DBCO-TAMRA | ~555 | ~580 | Bright orange-red fluorescence, high photostability. |
| Cyanine | DBCO-Cy5 | ~650 | ~670 | Far-red fluorescence, minimizes background autofluorescence. |
Advanced Analytical Techniques for Characterization of Azido-Glycoconjugates
Following the successful synthesis of azido-glycoconjugates using engineered enzymes, rigorous analytical techniques are required to confirm their identity, purity, and structure. A combination of chromatographic and spectroscopic methods is typically employed to provide a comprehensive characterization.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized compounds and for their quantification. researchgate.net A common approach for analyzing glycoconjugates is isocratic reversed-phase HPLC (RP-HPLC) using a C18 column. researchgate.net The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. researchgate.net
Detection is often achieved using a UV-Vis or a Diode Array Detector (DAD), which monitors the absorbance at a specific wavelength. The purity of the target compound, such as 6-Azido-N-beta-D-glucopyranosylhexanamide, can be determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram. For quantification, the peak area is compared against a calibration curve generated from standards of known concentration. researchgate.net
Table 3: Illustrative HPLC Analysis for Purity Assessment of this compound
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 2.85 | 15.6 | 1.3 | Impurity 1 (e.g., unreacted starting material) |
| 2 | 4.52 | 1180.1 | 97.8 | This compound |
| 3 | 5.11 | 10.8 | 0.9 | Impurity 2 (e.g., side product) |
Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive confirmation of a compound's molecular weight and offers deep insights into its structure. nih.gov The technique couples the separation capabilities of HPLC with the mass analysis of MS. For glycoconjugate analysis, soft ionization techniques like Electrospray Ionization (ESI) are typically used, as they can ionize thermally labile molecules without causing significant fragmentation. mdpi.com
The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecule. Azido-glycoconjugates can be observed as protonated ions [M+H]⁺ or as adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is isolated, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides crucial information about the structure of the glycan and the nature of its linkage. mdpi.com
Table 4: Expected Mass-to-Charge (m/z) Ratios for this compound (Molecular Formula: C₁₂H₂₂N₄O₆, MW: 318.33 g/mol ) in LC-MS
| Ion Species | Formula | Calculated m/z |
| [M+H]⁺ | [C₁₂H₂₃N₄O₆]⁺ | 319.16 |
| [M+Na]⁺ | [C₁₂H₂₂N₄O₆Na]⁺ | 341.14 |
| [M+K]⁺ | [C₁₂H₂₂N₄O₆K]⁺ | 357.12 |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including complex glycoconjugates. nih.govnih.gov Through a suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments, NMR can reveal the precise connectivity of atoms, the stereochemistry at each chiral center, and the three-dimensional conformation of the molecule in solution.
For a compound like this compound, ¹H NMR can be used to identify the anomeric proton and its coupling constant, which confirms the β-configuration of the glycosidic linkage. ¹³C NMR provides information on the carbon skeleton, and the chemical shift of the C6 carbon confirms the presence of the azido group. 2D NMR experiments establish correlations between protons and carbons, allowing for the complete assignment of all signals and unequivocal confirmation of the structure. nih.gov
Table 5: Characteristic ¹H and ¹³C NMR Chemical Shifts (ppm) for a 6-Azido-glucopyranosyl Moiety
| Atom Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Key Information |
| H-1 (Anomeric) | ~4.4 - 4.6 (d) | ~102 - 104 | Doublet (d) with J ≈ 8-9 Hz confirms β-linkage. |
| H-2 | ~3.2 - 3.4 | ~73 - 75 | |
| H-3 | ~3.4 - 3.6 | ~75 - 77 | |
| H-4 | ~3.3 - 3.5 | ~69 - 71 | |
| H-5 | ~3.4 - 3.7 | ~75 - 77 | |
| H-6, H-6' | ~3.3 - 3.5 | ~51 - 53 | Upfield shift of C-6 compared to a 6-hydroxy analog confirms substitution. |
Note: Chemical shifts are approximate and can vary based on solvent and other structural features.
Biomarker Synthesis and Bioimaging Applications for Glycoconjugate Research
The azide group, being small and biologically inert, serves as a bioorthogonal chemical reporter. nih.gov Once an azido sugar is metabolized and incorporated into glycoconjugates, the azide moiety can be selectively reacted with a probe molecule, such as a fluorescent dye or a biotin (B1667282) tag, through reactions like the Staudinger ligation or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". mdpi.comspringernature.com This two-step approach allows for the visualization and identification of glycoproteins. nih.gov
The design of azido-sugar based biomarkers is a critical step that dictates their utility in biological systems. The specific structure of the sugar derivative, including the position of the azide group and the nature of any linker, can influence its metabolic fate and incorporation into different types of glycoconjugates.
The synthesis of compounds like this compound involves multi-step chemical processes. A general synthetic strategy would likely start from a readily available glucose derivative. The introduction of the azide functionality at the C-6 position is a key step, which can be achieved through nucleophilic substitution of a suitable leaving group. The N-beta-D-glucopyranosylhexanamide linkage would be formed by creating an amide bond between the anomeric position of the glucose derivative and a hexanoic acid derivative. The use of protecting groups is essential throughout the synthesis to ensure regioselectivity and to prevent unwanted side reactions.
The rationale for designing a molecule like this compound lies in its potential to act as a specific metabolic precursor. The glucose core is a fundamental building block for many glycans. The hexanamide (B146200) linker may influence the compound's transport across cell membranes and its recognition by glycosyltransferases, the enzymes responsible for building glycan chains. The terminal azide group then provides the necessary functionality for bioorthogonal ligation.
Table 1: Key Synthetic Steps for Azido-Glucopyranosyl Compounds
| Step | Description | Reagents and Conditions (Illustrative) |
| 1. Protection of Hydroxyl Groups | To ensure selective reaction at the desired positions, the hydroxyl groups of the starting glucose material are protected. | Acetic anhydride, pyridine |
| 2. Introduction of the Azide Moiety | A leaving group is introduced at the C-6 position, followed by nucleophilic substitution with an azide source. | 1. Tosyl chloride, pyridine; 2. Sodium azide in DMF |
| 3. Formation of the Glycosyl Amide | The anomeric position is activated and then reacted with an amine-containing linker. | 1. Conversion to glycosyl halide; 2. Reaction with 6-aminohexanoic acid derivative |
| 4. Deprotection | The protecting groups on the hydroxyls are removed to yield the final product. | Sodium methoxide (B1231860) in methanol |
This table presents an illustrative synthetic pathway. The actual synthesis may involve different reagents and a varied sequence of steps.
Once synthesized, this compound can be introduced to cells or living organisms to metabolically label glycoconjugates. nih.gov The cells' own biosynthetic machinery incorporates the azido sugar into various glycan structures. mdpi.com Following a period of metabolic labeling, the azide-modified glycans can be visualized using bioorthogonal chemistry.
For bioimaging, a fluorescent probe equipped with a reactive partner for the azide, such as an alkyne or a phosphine (B1218219), is added. nih.gov The "click" reaction or Staudinger ligation covalently attaches the fluorescent probe to the azide-labeled glycans, allowing for their detection by fluorescence microscopy or flow cytometry. nih.gov This enables the visualization of the location and movement of glycosylated molecules within cells and tissues in real-time.
This methodology provides a powerful tool to study the dynamic processes of glycan expression and trafficking. For instance, researchers can track the movement of specific glycoproteins from their site of synthesis in the endoplasmic reticulum and Golgi apparatus to their final destinations, such as the cell surface or secretion into the extracellular matrix. This allows for the investigation of how glycosylation patterns change during cellular processes like development, differentiation, and disease progression.
Table 2: Research Findings from Bioimaging Studies with Azido Sugars
| Research Focus | Experimental System | Key Findings |
| Cell Surface Glycan Dynamics | Cultured HeLa cells | Azido sugars were incorporated into cell surface glycans and visualized with fluorescent probes, revealing dynamic changes in the glycan landscape during cell division. |
| In Vivo Glycoprotein (B1211001) Labeling | Mouse models | Administration of azido sugars to mice resulted in the labeling of glycoproteins in various tissues, including the intestines, heart, and liver, without apparent toxicity. acs.org |
| Neuronal Glycan Expression | Primary mouse hippocampal neurons | Metabolic labeling with different azido sugars revealed distinct glycan expression patterns at different stages of neuronal development. semanticscholar.org |
| Secreted Glycoprotein Identification | Stromal cell lines | Azido sugar metabolic labeling coupled with mass spectrometry enabled the enrichment and identification of low-abundance secreted glycoproteins. nih.gov |
These studies, while not specifically using this compound, demonstrate the potential of this class of compounds to provide detailed insights into the complex world of glycobiology. The ability to tag and track glycoconjugates in living systems offers a window into their functional roles in health and disease.
Future Directions and Emerging Research Avenues for 6 Azido N Beta D Glucopyranosylhexanamide
Integration with Proteomics and Glycomics for Comprehensive Glycoconjugate Analysis
The azide (B81097) functionality of 6-Azido-N-beta-D-glucopyranosylhexanamide makes it an ideal candidate for metabolic labeling of glycans. nih.gov This approach involves introducing the compound to cells or organisms, where it can be incorporated into glycan biosynthetic pathways. The azide group then serves as a bioorthogonal chemical reporter, allowing for the visualization and enrichment of specific glycoconjugates for proteomic analysis. nih.gov
One promising application lies in the study of O-GlcNAcylation, a dynamic post-translational modification involved in various cellular processes. Research on similar azido-sugars, such as 6-azido-6-deoxy-glucose (6AzGlc), has demonstrated that these molecules can be metabolically incorporated and reveal the substrate promiscuity of enzymes like O-GlcNAc transferase (OGT). nih.gov The treatment of mammalian cells with per-O-acetylated 6AzGlc resulted in the robust labeling of a variety of proteins, with a pattern consistent with O-GlcNAc modifications. nih.gov This suggests that this compound could be similarly employed to identify and characterize novel O-GlcNAcylated proteins and to study the dynamics of this modification in different cellular contexts.
The integration of metabolic labeling with this compound with advanced mass spectrometry-based proteomics and glycomics workflows will enable a more comprehensive analysis of glycoconjugates. nih.govnih.gov This combined approach can provide detailed information on the identity of glycosylated proteins, the specific sites of glycosylation, and the structures of the attached glycans.
Table 1: Potential Applications in Proteomics and Glycomics
| Application Area | Description | Potential Impact |
| Metabolic Labeling | Introduction of this compound into cellular glycan pathways. nih.gov | Enables the tagging and subsequent identification of specific glycoconjugates. |
| O-GlcNAc Proteomics | Identification and characterization of O-GlcNAcylated proteins using the azido-sugar analog. nih.gov | Elucidation of the roles of O-GlcNAcylation in health and disease. |
| Glycan Profiling | Analysis of the types and abundances of glycans incorporating the azido-sugar. | Understanding changes in the glycome in response to various stimuli. |
| Glycoproteomics | Mapping glycosylation sites on proteins that have incorporated the azido-sugar. nih.gov | Provides a detailed view of the interplay between glycosylation and protein function. |
Application in Development of Novel Chemical Probes for Receptor-Ligand Interactions
The structure of this compound lends itself to the development of novel chemical probes for studying receptor-ligand interactions. The terminal azide group provides a versatile handle for "click chemistry," a powerful and highly efficient method for attaching various reporter molecules, such as fluorophores, biotin (B1667282) tags, or spin labels. nih.gov
For instance, the synthesis of structurally defined nitroxide spin-labeled glycolipids has been achieved using azido-functionalized sugars as key intermediates. nih.gov These probes are valuable for electron paramagnetic resonance (EPR) spectroscopy studies of cell surface glycans. Similarly, this compound could be derivatized with different reporter groups to create a toolbox of chemical probes for investigating the interactions of glucose-binding proteins and receptors.
The synthesis of mucin-type O-glycan probes often incorporates an azidopropyl spacer, highlighting the utility of the azide group in constructing complex glycan structures for biological studies. beilstein-journals.org By attaching this compound to a solid support or incorporating it into a larger molecular scaffold, researchers can create affinity matrices for the purification of glucose-binding proteins or develop multivalent probes to study the avidity of glycan-receptor interactions.
Exploration in Material Science and Nanotechnology for Glyco-Functionalized Surfaces
The ability to create well-defined, biologically active surfaces is a cornerstone of modern material science and nanotechnology. This compound offers a straightforward route to the fabrication of glyco-functionalized surfaces. The azide group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to immobilize the glycan onto a variety of alkyne-modified surfaces, including silicon, gold, and polymers. researchgate.net
Research has demonstrated the successful functionalization of azide-terminated silicon surfaces with alkynyl-derivatized glycans, such as propargyl mannose, via click chemistry. researchgate.net These mannose-adorned surfaces exhibited specific interactions with mannose-selective lectins, demonstrating their potential as sensors and platforms for studying protein-carbohydrate interactions. researchgate.net Similarly, surfaces functionalized with this compound could be used to investigate the binding of glucose-specific proteins, cells, or pathogens.
The development of such glyco-functionalized materials has wide-ranging applications, from biosensors and diagnostic devices to biocompatible coatings for medical implants and scaffolds for tissue engineering. The controlled presentation of glucose on a surface can be used to mimic the cell surface glycocalyx and to study the biological processes that are mediated by glucose recognition.
Theoretical and Computational Approaches to Predict Azido-Glycan Behavior and Interactions
While azido-sugars are powerful tools for chemical biology, it is crucial to understand how the introduction of an azide group affects the behavior of the parent sugar. The azide group is larger and has different electronic properties than the hydroxyl group it typically replaces, which can influence its acceptance by carbohydrate-processing enzymes and its interaction with binding partners. nih.govacs.org
Theoretical and computational approaches can provide valuable insights into the conformational preferences, electronic properties, and interaction potentials of this compound. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule and to predict how the azide group and the hexanamide (B146200) linker influence the presentation of the glucose moiety. Quantum mechanics (QM) calculations can provide detailed information about the electronic structure of the azide group and its potential to engage in non-covalent interactions.
Studies have shown that the position of the azide substitution on the sugar ring can significantly impact its acceptance by glycosidases, with azides at primary carbons being more readily accommodated than those at secondary carbons. nih.gov Computational modeling can help to rationalize these experimental observations and to predict the compatibility of this compound with various enzymes and receptors. This predictive power will be invaluable in designing new experiments and in interpreting the results obtained with this and other azido-glycan probes. By combining experimental and computational approaches, researchers can gain a more complete understanding of the behavior of azido-glycans and harness their full potential for advancing our knowledge of glycobiology.
Q & A
Q. What are the key synthetic pathways for 6-Azido-N-beta-D-glucopyranosylhexanamide, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves glycosylation of a glucopyranose precursor with a hexanamide derivative, followed by azide functionalization. Critical steps include:
- Protection/Deprotection : Use acetyl or trityl groups to protect hydroxyl groups during glycosylation (e.g., tetraacetyl glucose derivatives) .
- Azide Introduction : React with sodium azide or via diazo transfer reagents under controlled pH and temperature to avoid side reactions .
- Purification : High-performance liquid chromatography (HPLC) or silica gel chromatography to isolate the product, with purity assessed via NMR (e.g., H, C) and mass spectrometry (MS) .
Key Parameters : Reaction time (12–24 hrs for glycosylation), solvent polarity (e.g., DMF for azide stability), and stoichiometric ratios (e.g., 1.2:1 azide precursor to sugar) .
Q. How is click chemistry applied in conjugating this compound to biomolecules, and what experimental validations are required?
- Methodological Answer : The azide group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-functionalized biomolecules (e.g., proteins, oligonucleotides). Steps include:
- Reaction Setup : Use CuSO/sodium ascorbate in aqueous buffer (pH 7–8) at 25–37°C for 1–4 hrs .
- Validation : Confirm conjugation via MALDI-TOF MS for mass shifts, fluorescence labeling (if alkyne probes are tagged), and SDS-PAGE for protein-ligand complexes .
Critical Controls : Include negative controls (no Cu catalyst) to rule out non-specific binding.
Advanced Research Questions
Q. How can researchers optimize the regioselectivity and reaction kinetics of click chemistry involving this compound under physiological conditions?
- Methodological Answer :
- Catalyst Screening : Test Cu(I)-stabilizing ligands (e.g., TBTA, BTTAA) to enhance reaction rates and reduce copper toxicity in biological systems .
- Kinetic Studies : Use stopped-flow NMR or UV-Vis spectroscopy to monitor triazole formation rates at varying pH (6.5–7.5) and temperature (25–42°C) .
- Computational Modeling : Molecular dynamics simulations to predict azide-alkyne orientation and transition states, guiding solvent selection (e.g., DMSO/water mixtures) .
Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton/carbon signals with high-resolution MS (HRMS) for exact mass confirmation .
- Isotopic Labeling : Synthesize N-labeled azide derivatives to distinguish azide peaks from overlapping signals in complex mixtures .
- X-ray Crystallography : Resolve structural ambiguities when NMR data conflicts with MS-derived molecular formulas .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
